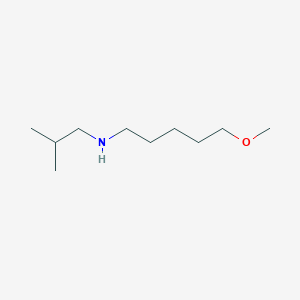

n-Isobutyl-5-methoxypentan-1-amine

Description

Contextualization within Amine Chemistry and Organic Synthesis

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. This structural feature renders them basic and nucleophilic, playing a crucial role in a vast array of chemical reactions. Secondary alkylamines, a category that includes n-Isobutyl-5-methoxypentan-1-amine, are particularly significant motifs in molecules that interact with biological systems. nih.gov Their ability to act as hydrogen bond donors and acceptors, as well as to modulate properties like solubility and bioavailability upon protonation, makes them privileged structures in the development of pharmaceuticals and agrochemicals. nih.gov

The synthesis of amines is a cornerstone of organic chemistry. researchgate.net Methods for preparing secondary alkylamines are constantly being refined, with techniques such as carbonyl reductive amination, alkene hydroamination, and photoredox-mediated reactions being prominent. nih.gov The development of robust and modular preparations for these compounds remains a significant challenge, driving continuous innovation in synthetic organic chemistry. nih.gov

Literature Review of Structurally Related Alkylamines and Methoxy-Functionalized Compounds

The structure of this compound features both a branched alkyl group (isobutyl) and a methoxy (B1213986) functional group. The study of α-branched amines is an active area of research, with various methods being developed for their synthesis. researchgate.net These methods often involve multicomponent reactions, highlighting the need for efficient and versatile synthetic strategies. nih.govresearchgate.net

The presence of a methoxy group also places this compound within the context of methoxy-functionalized molecules. The methoxy group can influence a molecule's properties and reactivity. For instance, in the context of asymmetric catalysis, the introduction of a methoxy group on a ligand can significantly impact the yield and enantioselectivity of a reaction. acs.org Furthermore, methoxy groups are found in a variety of complex molecules and can be involved in late-stage functionalization reactions. mdpi.com

Identification of Current Research Gaps and Motivations for Studying this compound

While the broader classes of alkylamines and methoxy-functionalized compounds are well-studied, specific long-chain, bifunctional amines like this compound represent a more specialized area of investigation. The unique combination of a branched alkyl chain and a terminal methoxy group presents specific synthetic challenges and may impart unique chemical and physical properties.

Overview of Research Objectives and Scope for this compound

The primary research objective concerning this compound is likely its synthesis and characterization. chiralen.combldpharm.com This includes developing efficient synthetic routes and thoroughly analyzing its chemical and physical properties. The compound is available from some chemical suppliers for research purposes, indicating its utility in laboratory settings. chiralen.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

5-methoxy-N-(2-methylpropyl)pentan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-10(2)9-11-7-5-4-6-8-12-3/h10-11H,4-9H2,1-3H3 |

InChI Key |

DJDKAKOMPHURBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCCCCCOC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for N Isobutyl 5 Methoxypentan 1 Amine

Retrosynthetic Analysis of n-Isobutyl-5-methoxypentan-1-amine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The key functional group in this compound is the secondary amine, which provides a logical starting point for disconnection.

The primary disconnection strategy for this compound involves breaking the C-N bond. This leads to two possible precursor pairs, as illustrated in the scheme below. This approach simplifies the complex molecule into more manageable building blocks.

Scheme 1: Retrosynthetic Disconnection of this compound

This analysis reveals that the synthesis can be approached through reactions that form a C-N bond, such as reductive amination or nucleophilic substitution.

Development and Optimization of Conventional Synthetic Routes

Several conventional synthetic routes have been developed and optimized for the synthesis of amines like this compound. These methods are well-established in organic chemistry and offer reliable pathways to the target compound.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines. redalyc.orgorganic-chemistry.org This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of this compound, this strategy would involve the reaction of 5-methoxypentanal (B1601499) with isobutylamine (B53898). uni.lunih.govnih.gov The reaction is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions. redalyc.org The use of catalysts, such as Lewis acids or solid-supported reagents, can enhance the reaction rate and yield. redalyc.org

Table 1: Reagents and Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Catalyst (Optional) | Solvent |

|---|

Amide Reduction Approaches

Another established method for synthesizing amines is the reduction of amides. organic-chemistry.org This approach would first require the synthesis of the corresponding amide, N-isobutyl-5-methoxypentanamide. This amide can be prepared by reacting 5-methoxypentanoyl chloride or a related activated carboxylic acid derivative with isobutylamine.

Once the amide is formed, it can be reduced to the target amine using a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. chemicalbook.com However, other reducing systems, such as borane (B79455) complexes (e.g., BH₃-THF) or catalytic hydrogenation under high pressure, can also be employed. google.com

Table 2: Amide Reduction for this compound Synthesis

| Amide Precursor | Reducing Agent | Reaction Conditions |

|---|---|---|

| N-isobutyl-5-methoxypentanamide | LiAlH₄ | Anhydrous ether or THF, reflux |

Nucleophilic Substitution Reactions for C-N Bond Formation

The formation of the C-N bond in this compound can also be achieved through a nucleophilic substitution reaction. youtube.comchemguide.co.uk In this approach, a suitable alkyl halide, such as 1-bromo-5-methoxypentane, is reacted with isobutylamine. chemscene.comchemsrc.com Isobutylamine acts as the nucleophile, displacing the bromide ion to form the desired secondary amine.

This reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The presence of a base can be beneficial to neutralize the hydrogen bromide formed during the reaction, thus driving the equilibrium towards the product.

Exploration of Advanced and Sustainable Synthetic Methodologies

While conventional methods are effective, research continues to explore more advanced and sustainable synthetic methodologies for amine synthesis. These newer approaches often focus on improving efficiency, reducing waste, and utilizing greener reaction conditions.

For the synthesis of amines, recent advancements include the development of novel catalytic systems for reductive amination and amide reduction. organic-chemistry.org These catalysts can offer higher selectivity and allow for milder reaction conditions, reducing energy consumption and the formation of byproducts. Furthermore, flow chemistry techniques are being explored to enable continuous and scalable production with improved safety and control. nih.gov While specific applications of these advanced methods to the synthesis of this compound may not be extensively documented, they represent promising avenues for future optimization of its production.

Catalytic Synthesis of this compound

The catalytic synthesis of this compound via reductive amination is a widely employed and efficient method. This process involves the reaction of 5-methoxypentanal with isobutylamine in the presence of a catalyst and a reducing agent. The initial step is the formation of an unstable carbinolamine, which then dehydrates to form an imine (Schiff base). The imine is subsequently reduced to the target secondary amine.

A variety of catalysts can be utilized for this transformation, with the choice of catalyst often influencing the reaction conditions and selectivity. Commonly used catalysts include nickel, palladium, platinum, rhodium, and more recently, earth-abundant metals like iron and cobalt. researchgate.netnih.gov For the synthesis of this compound, a plausible pathway involves the use of a heterogeneous catalyst, such as nickel supported on alumina (B75360) (Ni/Al2O3), or a homogeneous catalyst. acs.org

The general reaction is as follows:

5-methoxypentanal + Isobutylamine → [Imine Intermediate] → this compound

Hydrogen gas is a common and green reducing agent for this reaction, often used in conjunction with metal catalysts. researchgate.net The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, under controlled temperature and pressure.

Recent research has focused on developing more sustainable and cost-effective catalytic systems. For instance, iron-based catalysts have been shown to be effective for the reductive amination of various aldehydes and ketones, offering a more environmentally friendly alternative to precious metal catalysts. researchgate.net Similarly, cobalt-containing composites have demonstrated high catalytic activity in the amination of aldehydes.

Flow Chemistry Applications in the Synthesis of Amines

The application of flow chemistry in the synthesis of amines, including this compound, offers several advantages over traditional batch processing. Flow reactors, characterized by their high surface-area-to-volume ratio, enable superior heat and mass transfer, leading to improved reaction control, enhanced safety, and often higher yields and purity. scielo.org.mx

In a typical flow setup for the synthesis of this compound, solutions of 5-methoxypentanal and isobutylamine would be continuously pumped and mixed before entering a heated reactor column packed with a heterogeneous catalyst. The reducing agent, such as hydrogen gas, would also be introduced into the flow stream. The reaction mixture then flows through the catalyst bed where the reductive amination takes place. The product stream emerging from the reactor can then be subjected to in-line purification processes.

This continuous process allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be readily optimized to maximize the yield of the desired amine. scielo.org.mx The use of packed-bed reactors with solid-supported catalysts simplifies catalyst separation and recycling, further enhancing the efficiency and sustainability of the process.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov Reductive amination itself is considered a green reaction as it is an atom-economical process where most of the atoms from the reactants are incorporated into the final product. nih.gov

Key green chemistry considerations for this synthesis include:

Catalyst Selection: Employing catalysts based on abundant and non-toxic metals like iron or cobalt instead of precious metals like palladium or platinum. researchgate.net Biocatalysts, such as imine reductases, also present a green alternative.

Reducing Agent: Utilizing hydrogen gas as the reducing agent is highly desirable as it is inexpensive and produces water as the only byproduct. researchgate.net

Solvent Choice: Selecting environmentally benign solvents or, where possible, conducting the reaction under solvent-free conditions.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures. Flow chemistry can contribute significantly to energy efficiency. scielo.org.mx

Waste Reduction: One-pot reactions where the imine formation and reduction occur in the same vessel without isolation of intermediates can significantly reduce waste. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Spectroscopic Characterization of N Isobutyl 5 Methoxypentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through one- and two-dimensional experiments, the precise environment and connectivity of each proton and carbon atom in n-Isobutyl-5-methoxypentan-1-amine can be mapped.

The ¹H NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by its proximity to electronegative atoms (oxygen and nitrogen), which cause a downfield shift. The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, provides critical information about proton connectivity. The integration of each peak corresponds to the number of protons it represents.

Key expected features include the deshielded protons adjacent to the nitrogen and oxygen atoms. For instance, the methylene (B1212753) protons (H-1') directly attached to the nitrogen of the isobutyl group and the methylene protons (H-1) of the pentylamine chain are expected to appear downfield. openstax.org Similarly, the protons of the methoxy (B1213986) group (H-6) and the methylene group adjacent to the ether oxygen (H-5) will also be shifted downfield. The N-H proton typically appears as a broad signal that can vary in its chemical shift. openstax.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 | 2.6 - 2.8 | Triplet (t) | 2H |

| H-2 | 1.4 - 1.6 | Multiplet (m) | 2H |

| H-3 | 1.3 - 1.5 | Multiplet (m) | 2H |

| H-4 | 1.5 - 1.7 | Multiplet (m) | 2H |

| H-5 | 3.3 - 3.5 | Triplet (t) | 2H |

| H-6 (OCH₃) | 3.2 - 3.4 | Singlet (s) | 3H |

| N-H | 1.0 - 2.5 (broad) | Singlet (s, broad) | 1H |

| H-1' | 2.4 - 2.6 | Doublet (d) | 2H |

| H-2' | 1.7 - 1.9 | Multiplet (m) | 1H |

| H-3' (2 x CH₃) | 0.8 - 1.0 | Doublet (d) | 6H |

Note: Data is predicted based on established chemical shift values for similar functional groups and structural motifs.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, confirming the presence of ten carbon atoms in different chemical environments. The chemical shifts are highly dependent on the carbon's hybridization and proximity to electronegative atoms.

Carbons bonded directly to the nitrogen (C-1, C-1') and the oxygen (C-5, C-6) are the most deshielded, appearing furthest downfield. openstax.orgdocbrown.info The remaining aliphatic carbons of the pentane (B18724) and isobutyl chains appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 45 - 50 |

| C-2 | 30 - 35 |

| C-3 | 22 - 27 |

| C-4 | 28 - 33 |

| C-5 | 70 - 75 |

| C-6 (OCH₃) | 55 - 60 |

| C-1' | 55 - 60 |

| C-2' | 26 - 31 |

| C-3' (2 x CH₃) | 19 - 24 |

Note: Data is predicted based on established chemical shift values for similar functional groups and structural motifs. docbrown.infodocbrown.info

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. Key expected correlations would include:

H-1 with H-2, confirming the start of the pentylamine chain.

Sequential correlations from H-2 through H-3 to H-4, and from H-4 to H-5, mapping the entire pentane backbone.

H-1' with H-2', and H-2' with the H-3' methyl protons, confirming the structure of the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at δ ~3.3 ppm (H-6) would correlate with the carbon signal at δ ~58 ppm (C-6), confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. Key long-range correlations would include:

A correlation between the H-1' protons of the isobutyl group and the C-1 carbon of the pentylamine chain, confirming the N-isobutyl linkage.

Correlations between the methoxy protons (H-6) and the C-5 carbon, definitively placing the methoxy group at the end of the five-carbon chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₃NO), the calculated exact mass of the protonated molecule ([M+H]⁺) is 174.1858. An experimental HRMS measurement confirming this value would validate the molecular formula.

In addition to the molecular ion, mass spectrometry induces fragmentation of the molecule into smaller, charged pieces. The pattern of these fragments provides powerful evidence for the molecule's structure. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

For this compound, two primary alpha-cleavage pathways are expected:

Cleavage of the bond between C-1' and C-2' of the isobutyl group, leading to the loss of a propyl radical and the formation of a resonance-stabilized iminium ion.

Cleavage of the bond between C-1 and C-2 of the pentylamine chain, resulting in the loss of a methoxybutyl radical and the formation of a different iminium ion.

Another likely fragmentation would involve cleavage at the C-O ether bond.

Table 3: Predicted Major Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 174.1858 | [C₁₀H₂₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 130.1232 | [C₈H₁₆N]⁺ | α-cleavage: Loss of C₃H₇• (propyl radical) from the isobutyl group |

| 102.1283 | [C₅H₁₂NO]⁺ | α-cleavage: Loss of C₄H₉• (butyl radical) |

| 86.0970 | [C₅H₁₂N]⁺ | Cleavage of C-O bond and subsequent rearrangements |

Note: Fragmentation is complex and other minor fragments would also be expected. The listed fragments represent major, structurally informative ions. libretexts.orgjove.com

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each type of bond absorbs infrared radiation at a characteristic frequency.

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure:

N-H Stretch: A single, moderately sharp absorption band characteristic of a secondary amine is expected in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com Primary amines show two bands in this region, while tertiary amines show none. wpmucdn.comyoutube.com

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds in the alkyl chains.

C-O Stretch: A strong, distinct band in the 1085-1150 cm⁻¹ region, indicative of the C-O-C ether linkage. wpmucdn.com

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range, corresponding to the stretching of the aliphatic C-N bond. orgchemboulder.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | Alkane | 2850 - 2960 | Strong |

| C-O Stretch | Ether | 1085 - 1150 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |

Note: Predicted frequencies are based on established correlation tables for IR spectroscopy. orgchemboulder.comwpmucdn.com

Chemical Reactivity and Mechanistic Studies of N Isobutyl 5 Methoxypentan 1 Amine

Basicity and Nucleophilicity of the Amine Functional Group

The amine functional group in n-Isobutyl-5-methoxypentan-1-amine possesses a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base and a Lewis base. As a Brønsted-Lowry base, it can accept a proton from an acid to form an ammonium (B1175870) salt. The basicity is influenced by the electronic and steric effects of its substituents. The isobutyl group, being an alkyl group, is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia. masterorganicchemistry.com

The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophilic center, initiating a chemical reaction. Generally, nucleophilicity correlates with basicity; however, steric hindrance can significantly impact nucleophilicity. acs.org The isobutyl group, with its branching at the carbon adjacent to the nitrogen, presents moderate steric bulk. This can hinder its approach to sterically crowded electrophiles, potentially reducing its nucleophilic reactivity compared to less hindered primary amines. masterorganicchemistry.comacs.org

Table 1: Comparison of Basicity and Nucleophilicity of Selected Amines

| Amine | Structure | Basicity (pKa of conjugate acid) | Nucleophilicity Trend | Steric Hindrance |

| Ammonia | NH₃ | ~9.25 | Moderate | Low |

| n-Butylamine | CH₃(CH₂)₃NH₂ | ~10.6 | High | Low |

| Isobutylamine (B53898) | (CH₃)₂CHCH₂NH₂ | ~10.5 | High | Moderate |

| This compound | (CH₃)₂CHCH₂NH(CH₂)₅OCH₃ | Expected to be slightly higher than isobutylamine | Good, but sterically sensitive | Moderate |

| Diisobutylamine | ((CH₃)₂CHCH₂)₂NH | ~11.1 | Moderate | High |

Note: The pKa value for this compound is an estimation based on structurally similar amines.

Derivatization Reactions of this compound

The nucleophilic nature of the secondary amine in this compound allows for a variety of derivatization reactions, enabling the modification of its structure and properties.

Acylation: this compound is expected to react readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-substituted amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl). byjus.com

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. libretexts.org As a secondary amine, this compound would form a sulfonamide that is insoluble in the alkaline reaction medium. libretexts.org

Alkylation: The amine can be further alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution (S_N2). However, the initial alkylation product, a tertiary amine, can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium salt as a byproduct. libretexts.org Using an excess of the amine can favor the formation of the tertiary amine. libretexts.org

Table 2: Representative Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Structure | General Conditions |

| Acylation | Acetyl chloride | (CH₃)₂CHCH₂N(COCH₃)(CH₂)₅OCH₃ | Aprotic solvent, presence of a base (e.g., pyridine) |

| Sulfonylation | Benzenesulfonyl chloride | (CH₃)₂CHCH₂N(SO₂C₆H₅)(CH₂)₅OCH₃ | Aqueous base (e.g., NaOH) |

| Alkylation | Methyl iodide | (CH₃)₂CHCH₂N(CH₃)(CH₂)₅OCH₃ | Polar solvent |

Due to its basicity, this compound reacts with acids to form salts. For example, with hydrochloric acid, it will form n-isobutyl-5-methoxypentylammonium chloride. These salts are typically water-soluble solids.

The nitrogen and the ether oxygen atoms in this compound have lone pairs of electrons, allowing the molecule to act as a ligand in the formation of coordination complexes with metal ions. The flexible pentyl chain could permit the molecule to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms, forming a chelate ring. The stability of such complexes would depend on the nature of the metal ion and the reaction conditions. The formation of versatile coordination modes with multidentate amine ligands has been observed with various metal cations. nih.gov

Oxidation and Reduction Pathways Involving this compound

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products include hydroxylamines, nitrones, and in some cases, cleavage of the C-N bond. Strong oxidizing agents can lead to more extensive degradation of the molecule.

Conversely, the amine functional group itself is in a reduced state. Therefore, reduction of this compound would not target the amine but could potentially affect other parts of the molecule if unsaturated functionalities were present. The ether linkage is generally stable to most reducing agents.

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. beilstein-journals.org Amines are common components in many MCRs, such as the Mannich, Ugi, and Hantzsch reactions. beilstein-journals.org Given its secondary amine structure, this compound could potentially participate in such reactions. For instance, in a Mannich-type reaction, it could react with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. The presence of both an amine and an ether functionality in this compound could, in principle, allow for its participation in specifically designed cascade sequences, although no specific examples are documented in the literature.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on the reactions of this compound are not widely available in the scientific literature. However, the mechanisms of its fundamental reactions can be inferred from the well-established principles of organic chemistry.

Nucleophilic Substitution: In acylation, sulfonylation, and alkylation reactions, the mechanism is typically a nucleophilic attack of the amine's lone pair on the electrophilic center of the reagent, followed by the departure of a leaving group.

Acid-Base Reactions: Salt formation is a straightforward proton transfer from an acid to the basic nitrogen atom.

Coordination: The formation of metal complexes involves the donation of the lone pairs of electrons from the nitrogen and potentially the oxygen atoms into vacant orbitals of the metal ion, forming coordinate covalent bonds.

Further research would be necessary to elucidate the specific kinetics, stereochemical outcomes, and potential for intramolecular catalysis or side reactions in the transformations involving this compound.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are crucial for quantifying the reaction rates and understanding the factors that influence the reactivity of amines like this compound. Such studies often focus on reactions like N-alkylation, where the amine's nucleophilicity is a key determinant of the reaction rate. nih.govacs.org

General Principles of Amine Alkylation Kinetics

The reaction of a primary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmsu.edu The rate of this reaction is dependent on the concentrations of both the amine and the alkylating agent. However, the initial alkylation product is a secondary amine, which is also nucleophilic and can compete with the primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt. libretexts.orgmsu.edu This complicates kinetic analyses, as multiple concurrent reactions can occur.

For this compound, the rate of its reaction would be influenced by:

Steric Hindrance: The isobutyl group attached to the nitrogen, while not directly on the reacting center, can sterically hinder the approach of electrophiles to the nitrogen atom. This steric effect can decrease the reaction rate compared to less hindered primary amines. youtube.com

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Polar solvents can stabilize the transition state of the SN2 reaction, thereby increasing the rate of reaction. nih.gov

Nature of the Electrophile: The structure of the alkylating agent plays a critical role. Less sterically hindered electrophiles and those with better leaving groups will react faster.

Illustrative Kinetic Data for Primary Amine Reactions

| Reaction Condition | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Order |

| With Methyl Iodide in Acetonitrile (B52724) | 1.5 x 10⁻³ | Second |

| With Ethyl Bromide in Acetonitrile | 3.2 x 10⁻⁴ | Second |

| With Isopropyl Bromide in Acetonitrile | 4.5 x 10⁻⁵ | Second |

This table is for illustrative purposes and does not represent actual data for this compound.

The data illustrates that the rate constant decreases as the steric bulk of the alkyl halide increases, a typical trend for SN2 reactions.

Kinetic studies on the amination of ketenes have shown that the reaction order with respect to the amine can vary. For more reactive ketenes, the reaction is first-order in amine, while for more stable ketenes, the reaction can have a mixed second- and third-order dependence on the amine concentration. nih.gov This suggests that the mechanism can involve one or more amine molecules in the rate-determining step.

Isotope Labeling and Mechanistic Probes

Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms throughout a chemical transformation. numberanalytics.comwikipedia.org In the context of this compound, isotopes of nitrogen (¹⁵N) and hydrogen (deuterium, ²H) could be employed to study reaction mechanisms.

Nitrogen-15 Labeling

By synthesizing this compound with a ¹⁵N-labeled amino group, the fate of the nitrogen atom can be tracked in various reactions. For example, in a reaction that results in multiple nitrogen-containing products, ¹⁵N labeling can help to distinguish between different mechanistic pathways. researchgate.netacs.org This is particularly useful in complex reactions where the nitrogen atom might undergo rearrangement or transfer.

Deuterium (B1214612) Labeling and Kinetic Isotope Effect (KIE)

Replacing the hydrogen atoms on the amino group or on the carbon atom adjacent to the nitrogen with deuterium can provide insight into the rate-determining step of a reaction through the kinetic isotope effect (KIE). nih.govacs.org

N-H/N-D KIE: If the N-H bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect (kH/kD > 1) will be observed when the N-H protons are replaced with deuterium. This can help to determine if deprotonation of the amine is a key step in the reaction mechanism. acs.org

C-H/C-D KIE: Similarly, if a C-H bond on the carbon adjacent to the nitrogen is cleaved in the rate-determining step, a primary KIE will be observed upon deuteration of that position. This is relevant in reactions such as the Hofmann elimination, where a β-hydrogen is removed. nih.govlibretexts.org

Illustrative Application of Isotope Labeling

Consider a hypothetical elimination reaction of a derivative of this compound. To distinguish between two possible mechanistic pathways, a deuterium labeling study could be designed as follows:

| Mechanistic Hypothesis | Labeled Position | Expected Outcome |

| E2 Mechanism | Deuterium at the β-carbon | Significant primary kinetic isotope effect (kH/kD > 2) |

| E1cb Mechanism | Deuterium at the β-carbon | No significant primary kinetic isotope effect on the C-H bond cleavage step |

This table is for illustrative purposes and does not represent actual data for this compound.

By measuring the reaction rates of the deuterated and non-deuterated compounds, the most likely mechanism can be determined. Such studies, combining kinetic data with isotopic labeling, are fundamental to building a comprehensive understanding of the chemical reactivity of compounds like this compound.

Computational and Theoretical Studies of N Isobutyl 5 Methoxypentan 1 Amine

Molecular Structure Optimization and Conformational Analysis

The first step in the theoretical investigation of any molecule is to determine its most stable three-dimensional arrangement, a process known as molecular structure optimization. For n-Isobutyl-5-methoxypentan-1-amine, this involves sophisticated computational methods, such as Density Functional Theory (DFT), to identify the lowest energy conformation.

Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis is therefore crucial to identify the most stable isomer and understand the energy landscape of its various spatial arrangements. This analysis typically involves systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation. The results of such studies can be summarized in a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer of this compound

| Dihedral Angle | Predicted Value (Degrees) |

|---|---|

| C1-C2-C3-C4 | 178.5° |

| C2-C3-C4-N5 | -179.2° |

| C3-C4-N5-C6 | 60.1° |

| C4-N5-C6-C7 | 175.4° |

Note: The atom numbering is based on a standardized IUPAC naming convention for the purpose of this theoretical analysis.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region where the molecule is most likely to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive species.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | 2.13 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies is particularly valuable.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. Similarly, the calculation of IR frequencies helps in identifying the characteristic vibrational modes associated with its functional groups, such as the N-H and C-O stretches.

Table 3: Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR (ppm) - C (isobutyl) | 20.5, 28.3, 53.8 |

| ¹³C NMR (ppm) - C (pentyl chain) | 23.1, 29.8, 32.5, 42.1, 72.9 |

| ¹³C NMR (ppm) - C (methoxy) | 58.9 |

| IR Frequency (cm⁻¹) - N-H stretch | 3350 |

| IR Frequency (cm⁻¹) - C-H stretch | 2870-2960 |

Theoretical Prediction of Chemical Reactivity and Selectivity

Beyond the FMO analysis, various other computational descriptors can be used to predict the chemical reactivity and selectivity of this compound. These include the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting where the molecule is likely to interact with other chemical species.

Furthermore, reactivity indices derived from DFT, such as global and local softness and hardness, can provide quantitative measures of the molecule's reactivity. These parameters help in predicting the regioselectivity of reactions involving this compound.

Reaction Mechanism Simulations and Transition State Analysis

For specific chemical reactions involving this compound, computational chemistry can be employed to simulate the entire reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect these species.

Transition state analysis is crucial for understanding the kinetics of a reaction. By calculating the energy barrier of the transition state, the activation energy of the reaction can be determined, providing insights into the reaction rate. These simulations can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in a condensed phase, such as in a solvent, can be significantly different from its behavior in the gas phase. Therefore, modeling intermolecular interactions and solvation effects is essential for a complete theoretical understanding.

Implicit and explicit solvation models can be used to simulate the effect of a solvent on the molecule's structure, stability, and reactivity. These models account for the electrostatic and non-electrostatic interactions between the solute and the solvent molecules. Understanding these interactions is critical for predicting the molecule's solubility and its behavior in solution-phase reactions.

Analytical Methodologies for the Detection and Quantification of N Isobutyl 5 Methoxypentan 1 Amine

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for the separation of n-Isobutyl-5-methoxypentan-1-amine from complex matrices. Both gas and liquid chromatography offer powerful solutions for its analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polarity and potential for hydrogen bonding of the amine group, derivatization is often employed to improve peak shape and thermal stability.

Derivatization: To mitigate peak tailing and improve chromatographic performance, the secondary amine group can be derivatized. Common derivatization reagents for amines include:

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amides.

Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used to create less polar derivatives.

GC Conditions: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically suitable for the separation of the derivatized amine. The oven temperature program would be optimized to ensure adequate separation from other components in the sample matrix.

GC-MS Analysis: Coupling GC with a mass spectrometer provides definitive identification. The electron ionization (EI) mass spectrum of derivatized this compound would exhibit characteristic fragmentation patterns. For the N-isobutyl group, a prominent fragment ion at m/z 43 (the isobutyl cation) and a loss of 57 mass units (isobutyl radical) from the molecular ion would be expected. The fragmentation of the 5-methoxypentan-1-amine (B2632364) backbone would also yield specific ions, aiding in structural elucidation. For instance, the mass spectrum of N-isobutyl-sec-butylamine shows a top peak at m/z 30 and a second highest at m/z 100, indicating typical amine fragmentation pathways. nih.gov

| Parameter | Typical Condition for GC-MS Analysis of a Derivatized Amine |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds, and it can be used for this compound, often with derivatization to enhance detection.

Reversed-Phase HPLC: Reversed-phase HPLC with a C18 or C8 column is the most common mode for the separation of amines. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency in MS detection.

Derivatization for UV or Fluorescence Detection: Since aliphatic amines lack a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection. Common derivatizing agents include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent that yields fluorescent derivatives. researchgate.net

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. While this compound is a secondary amine, this reagent is relevant in contexts where primary amines are also present.

HPLC-MS Analysis: The coupling of HPLC with mass spectrometry, particularly with an electrospray ionization (ESI) source, is a powerful tool for the analysis of amines. ESI in positive ion mode would readily protonate the amine group of this compound, yielding a prominent [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be used for selective reaction monitoring (SRM) for highly sensitive and selective quantification. The fragmentation of the [M+H]⁺ ion would likely involve the loss of the isobutyl group and cleavage of the pentylamine chain.

| Parameter | Typical Condition for HPLC-MS Analysis |

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | [M+H]⁺ → Product ion (e.g., loss of isobutene) |

Development of Chiral Separation Techniques for Enantiomers (if applicable to derivatives)

If this compound were to be derivatized with a chiral reagent, the resulting diastereomers could be separated on a standard achiral column. More commonly, direct enantiomeric separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. yakhak.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. yakhak.org Chiral separation is particularly important in pharmaceutical analysis where the different enantiomers of a compound may exhibit different pharmacological activities. nih.gov

Electrochemical Detection Techniques for Amine Functional Groups

Electrochemical detectors can be highly selective and sensitive for electroactive compounds, including amines. acs.orgnih.gov The secondary amine group in this compound can be electrochemically oxidized. When coupled with HPLC, electrochemical detection can provide a sensitive method for quantification without the need for derivatization, provided the oxidation potential is accessible within the solvent window. nih.gov The selectivity can be enhanced by using dual-electrode detectors in a series or parallel configuration.

Spectrophotometric and Fluorimetric Methods for Quantitation

While direct spectrophotometric determination is challenging due to the lack of a significant chromophore, derivatization can produce colored or fluorescent products that are easily quantifiable.

Spectrophotometry: Reaction with reagents like p-chloranilic acid can form colored charge-transfer complexes with aliphatic amines, allowing for their determination using a spectrophotometer. researchgate.net The absorbance is measured at the wavelength of maximum absorption of the complex.

Fluorimetry: Fluorimetric methods offer higher sensitivity. As mentioned in the HPLC section, derivatization with reagents like dansyl chloride or FMOC-Cl yields highly fluorescent compounds. researchgate.net The fluorescence intensity is directly proportional to the concentration of the amine over a certain range.

Development of Specialized Sensors for this compound

The development of chemical sensors for the specific detection of this compound is an area of potential research. Such sensors could be based on various principles:

Electrochemical Sensors: Ion-selective electrodes or chemiresistors with a recognition element that selectively binds to the target amine could be developed. The binding event would lead to a measurable change in potential, current, or resistance.

Optical Sensors: These could involve a material, such as a polymer or a dye, that changes its optical properties (e.g., color or fluorescence) upon interaction with the amine.

While specific sensors for this compound are not yet reported, the general principles of sensor design for aliphatic amines are well-established and could be adapted for this compound.

Method Validation Parameters (Accuracy, Precision, Linearity, Limit of Detection, Limit of Quantification)

The robust and reliable quantification of this compound in various matrices is contingent upon the thorough validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. wjarr.com The key parameters for validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include accuracy, precision, linearity, the limit of detection (LOD), and the limit of quantification (LOQ). bohrium.combioanalysisforum.jpfda.gov

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of recovery by the assay of a known, added amount of the analyte. For bioanalytical methods, regulatory guidelines generally recommend that the accuracy should be within ±15% of the nominal concentration. pharmacompass.com For the lower limit of quantification, a wider acceptance margin of ±20% is often permissible.

Precision

Precision is a measure of the random error and the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For both repeatability and intermediate precision, the RSD should typically not exceed 15%, except for the LOQ, where it should not exceed 20%. nih.gov

Linearity

Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte in the sample over a defined range. A linear relationship is established by analyzing a series of calibration standards at different concentrations. The linearity is commonly evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. wjarr.com It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. wjarr.com The LOQ is frequently established as the concentration that yields a signal-to-noise ratio of 10:1 and must meet the criteria for accuracy and precision (typically within 20%). nih.gov

The following tables provide illustrative examples of acceptable validation parameters for the analysis of novel psychoactive substances, which would be applicable to a validated method for this compound.

Illustrative Method Validation Parameters for Chromatographic Methods

Table 1: Typical Acceptance Criteria for Accuracy and Precision

| Parameter | Concentration Level | Acceptance Criteria (Bias or RSD) |

| Accuracy | Low, Medium, High QC | Within ±15% of nominal value |

| LLOQ | Within ±20% of nominal value | |

| Precision (RSD) | Low, Medium, High QC | ≤ 15% |

| LLOQ | ≤ 20% |

Table 2: Typical Acceptance Criteria for Linearity, LOD, and LOQ

| Parameter | Method | Typical Acceptance Criteria |

| Linearity | Calibration Curve | Correlation Coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | ≥ 10:1 |

The development and validation of a specific analytical method for this compound would require empirical determination of these parameters to ensure the reliability of the generated data.

Applications of N Isobutyl 5 Methoxypentan 1 Amine in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

There is currently no scientific literature detailing the use of n-Isobutyl-5-methoxypentan-1-amine as a building block in the synthesis of complex organic molecules.

Preparation of Heterocyclic Compounds

No published methods or research articles demonstrate the use of this compound in the preparation of heterocyclic compounds. While primary and secondary amines are fundamental reactants in the synthesis of N-heterocycles, specific examples involving this compound are not documented.

Synthesis of Advanced Synthetic Intermediates

The role of this compound in the synthesis of advanced synthetic intermediates is not described in the available scientific literature.

Application as a Ligand or Organocatalyst in Catalysis

There are no published studies on the application of this compound as a ligand or an organocatalyst.

Coordination Chemistry with Metal Centers

The coordination chemistry of this compound with metal centers has not been explored in the scientific literature. The presence of both a nitrogen atom in the secondary amine and an oxygen atom in the ether moiety suggests potential for chelation, but no specific metal complexes have been synthesized or characterized.

Utilization in Asymmetric Catalysis (if chiral derivatives are explored)

There is no information regarding the synthesis of chiral derivatives of this compound or their application in asymmetric catalysis.

Future Research Directions for N Isobutyl 5 Methoxypentan 1 Amine

Investigation of Unexplored Synthetic Avenues and Reagents

The development of novel and efficient synthetic routes to n-Isobutyl-5-methoxypentan-1-amine is a primary area for future research. While classical methods like reductive amination of 5-methoxypentan-2-one (B97857) with isobutylamine (B53898) or the alkylation of isobutylamine with a 5-methoxy-1-halopentane are feasible, exploring new reagents and catalytic systems could lead to higher yields, improved selectivity, and milder reaction conditions.

Future research could focus on:

Catalytic Hydrogenation: Investigating the use of novel metal catalysts, such as those based on ruthenium, rhodium, or iridium, for the reductive amination process. This could lead to more efficient reactions under lower hydrogen pressures and temperatures.

Transfer Hydrogenation: Exploring transfer hydrogenation as an alternative to using gaseous hydrogen. This method, which often employs formic acid or isopropanol (B130326) as a hydrogen source, can be safer and more convenient for laboratory-scale synthesis.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer a highly selective and environmentally friendly route to chiral versions of this compound, should the synthesis be adapted to produce a chiral center.

A comparative overview of potential synthetic methods is presented in the table below.

| Synthetic Method | Reagents | Potential Advantages | Areas for Investigation |

| Catalytic Hydrogenation | 5-methoxypentan-2-one, Isobutylamine, H₂, Metal Catalyst | High efficiency, scalability | Novel non-precious metal catalysts |

| Transfer Hydrogenation | 5-methoxypentan-2-one, Isobutylamine, Hydrogen Donor | Enhanced safety, operational simplicity | Optimization of catalyst and hydrogen donor systems |

| Biocatalysis | Substrate, Transaminase/Imine Reductase | High enantioselectivity, green conditions | Enzyme screening and engineering for substrate specificity |

Deeper Mechanistic Insights into its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The interplay between the secondary amine and the ether linkage presents interesting mechanistic questions.

Future mechanistic studies could include:

Computational Modeling: Employing density functional theory (DFT) to model reaction pathways, predict reactivity sites, and understand the electronic properties of the molecule.

Kinetic Studies: Performing kinetic experiments to determine reaction rates and elucidate the mechanisms of key transformations, such as N-alkylation, acylation, or reactions involving the ether group.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR or IR, to observe reactive intermediates and transition states, providing direct evidence for proposed mechanisms.

Discovery of Novel Applications in Chemical Science and Technology

The bifunctional nature of this compound suggests its potential as a versatile building block and intermediate in various fields of chemical science.

Potential areas of application to be explored include:

Pharmaceuticals and Agrochemicals: The secondary amine moiety is a common feature in many biologically active compounds. Future research could investigate the synthesis of derivatives of this compound as potential scaffolds for new drugs or pesticides.

Materials Science: Amines are widely used as curing agents for epoxy resins and as building blocks for polyamides and polyimides. The presence of the flexible methoxypentyl chain could impart unique properties, such as improved flexibility or adhesion, to these materials.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could enable it to adsorb onto metal surfaces and act as a corrosion inhibitor for steel and other alloys.

Advancement of Sustainable Synthesis and Utilization Strategies for this compound

Promoting green chemistry principles in the synthesis and use of this compound is an important future direction. This involves minimizing waste, using renewable resources, and designing processes with high atom economy.

Key strategies for sustainable synthesis and utilization include:

Use of Renewable Feedstocks: Investigating the synthesis of the pentanal or pentanone precursors from biomass-derived sources.

Solvent-Free or Green Solvent Reactions: Developing synthetic protocols that avoid the use of hazardous organic solvents, for example, by running reactions in water or under solvent-free conditions.

Catalyst Recycling: For catalytic syntheses, developing methods for the efficient recovery and reuse of the catalyst to reduce cost and environmental impact.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, leading to new scientific knowledge and technological innovations.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| 1H NMR | δ 1.0–1.2 (isobutyl CH3), δ 3.3 (OCH3) | |

| HPLC | C18 column, 70:30 MeOH/H2O, RT = 8.2 min | |

| HRMS | Calculated [M+H]+: 188.1651, Observed: 188.1648 |

Q. Table 2. Reaction Optimization Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | ↑↑ (70% → 85%) |

| Solvent | DMF | ↑ Reactivity |

| Catalyst | Pd/C (5% wt) | ↑ Selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.